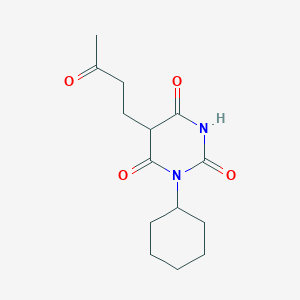

1-Cyclohexyl-5-(3-oxobutyl)barbituric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

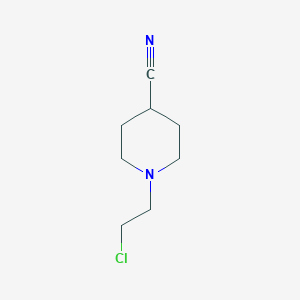

1-Cyclohexyl-5-(3-oxobutyl)barbituric acid, also known as cyclobarbital, is a barbiturate derivative that has been used as a sedative and hypnotic agent. It was first synthesized in the 1920s and has been widely used in medicine since then. The compound has a cyclohexyl ring attached to the barbituric acid moiety, which makes it more lipophilic than other barbiturates.

Mecanismo De Acción

Barbiturates such as 1-Cyclohexyl-5-(3-oxobutyl)barbituric acidl act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to sedative and hypnotic effects, as well as muscle relaxation and anticonvulsant effects. The mechanism of action of barbiturates is similar to that of benzodiazepines, but barbiturates have a higher risk of respiratory depression and addiction.

Efectos Bioquímicos Y Fisiológicos

Cyclobarbital has been shown to decrease the activity of the central nervous system, leading to sedation and sleep. The compound has also been shown to have anticonvulsant effects in animal models. However, the use of barbiturates such as 1-Cyclohexyl-5-(3-oxobutyl)barbituric acidl has been associated with a high risk of respiratory depression, dependence, and addiction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cyclobarbital has been used as a model compound for studying the structure-activity relationship of barbiturates. The compound has a cyclohexyl ring attached to the barbituric acid moiety, which makes it more lipophilic than other barbiturates. This property may be advantageous for studying the pharmacokinetics and pharmacodynamics of barbiturates. However, the use of barbiturates in laboratory experiments is limited by their high risk of toxicity and addiction.

Direcciones Futuras

Future research on 1-Cyclohexyl-5-(3-oxobutyl)barbituric acidl and other barbiturates may focus on developing safer and more effective sedative and hypnotic agents. This may involve the design of new compounds that have a lower risk of respiratory depression and addiction. Other areas of research may include the development of barbiturate-based anticonvulsant agents, as well as the study of the pharmacokinetics and pharmacodynamics of barbiturates in different patient populations.

Métodos De Síntesis

The synthesis of 1-Cyclohexyl-5-(3-oxobutyl)barbituric acidl involves the reaction of cyclohexanone with malonic acid and urea under acidic conditions. The resulting intermediate is then treated with ethyl iodide to form the final product. The yield of the synthesis is around 50%.

Aplicaciones Científicas De Investigación

Cyclobarbital has been used in scientific research as a model compound for studying the structure-activity relationship of barbiturates. It has been shown to have sedative and hypnotic effects in animal models, similar to other barbiturates. The compound has also been used as a reference standard for the analysis of barbiturates in biological samples.

Propiedades

Número CAS |

17148-43-5 |

|---|---|

Nombre del producto |

1-Cyclohexyl-5-(3-oxobutyl)barbituric acid |

Fórmula molecular |

C14H20N2O4 |

Peso molecular |

280.32 g/mol |

Nombre IUPAC |

1-cyclohexyl-5-(3-oxobutyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C14H20N2O4/c1-9(17)7-8-11-12(18)15-14(20)16(13(11)19)10-5-3-2-4-6-10/h10-11H,2-8H2,1H3,(H,15,18,20) |

Clave InChI |

OLQWIHDEPVAPJQ-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |

SMILES canónico |

CC(=O)CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |

Sinónimos |

1-Cyclohexyl-5-(3-oxobutyl)barbituric acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)